3-Amino-1-ethynylcyclohexan-1-ol
Overview
Description
3-Amino-1-ethynylcyclohexan-1-ol is a cyclic amine compound. It has a CAS Number of 1516219-68-3 and a molecular weight of 139.2 .
Molecular Structure Analysis
The IUPAC name of this compound is given as1S/C8H13NO/c1-2-8(10)5-3-4-7(9)6-8/h1,7,10H,3-6,9H2
. This indicates the presence of 8 carbon atoms, 13 hydrogen atoms, and 1 each of nitrogen and oxygen atoms. Physical and Chemical Properties Analysis
This compound is an oil at normal temperatures . It has a molecular weight of 139.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Molecular Recognition by NMR and Fluorescence Spectroscopy
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been identified as a chiral solvating agent pivotal in molecular recognition. This compound allows for the discrimination of isomers of acids, including α-substituted carboxylic acids, phosphoric acids, and amino acids, through NMR or fluorescence spectroscopy. The technique offers a quantitative determination that is beneficial for practical applications, emphasizing its utility in molecular recognition and analysis (Khanvilkar & Bedekar, 2018).
Synthesis of Heterocyclic Compounds
- Heterocyclodehydration to Produce Substituted Furans and Pyrroles: The copper-catalyzed heterocyclodehydration of 3-yne-1,2-diols and 1-amino-3-yn-2-ol derivatives has been employed to produce substituted furans and pyrroles. This method, characterized by good to high yields and mild conditions, showcases the versatility of these compounds in synthesizing complex organic structures (Gabriele et al., 2013).
- Palladium-Catalyzed Carbonylation: A process involving palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols has been used to synthesize quinoline-3-carboxylic esters and indol-2-acetic esters. The method highlights the compounds' role in facilitating complex reactions leading to the formation of biologically and chemically significant molecules (Gabriele et al., 2008).
Polymer and Material Synthesis
- Synthesis of Oligo(3‐hydroxyalkanoic acid) Derivatives: Oligomers of 3-hydroxyalkanoic acids, with side chains similar to those of proteinogenic amino acids, have been synthesized. These oligomers demonstrate the chemical flexibility and potential of 3-hydroxyalkanoates, proposing their significance in biology, evolution, and prebiotic chemistry. The synthesis pathway and the structural analysis emphasize the compound's role in developing biologically relevant materials (Albert et al., 2002).
- Rupe Rearrangement in Near-Critical Water: The Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water has been studied, with the primary product identified as 1-cyclohexen-1-ylethanone. The study highlights the influences of reaction time, temperature, and reactant-to-water ratio on the yield. This research provides insights into high-temperature reaction conditions and the effect of additives on reaction pathways, showcasing the compound's utility in synthetic organic chemistry (Chang et al., 2011).
Safety and Hazards
Mechanism of Action
- Its primary targets are likely related to its sedative, anticonvulsant, and muscle relaxant effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
3-amino-1-ethynylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)5-3-4-7(9)6-8/h1,7,10H,3-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKCPPDRFMMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516219-68-3 | |
Record name | 3-amino-1-ethynylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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